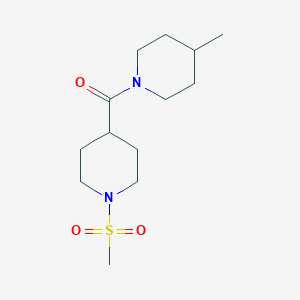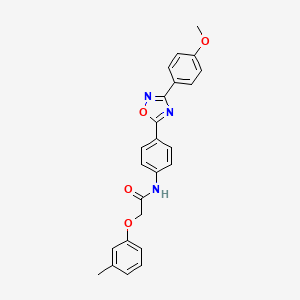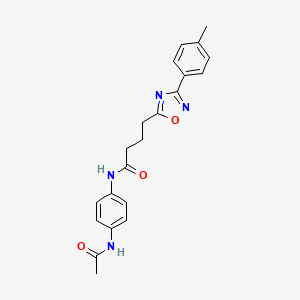
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPMA belongs to the class of sulfonamide compounds, which have been used in medicine for decades due to their antibacterial and antifungal properties. However, CPMA has a unique structure that sets it apart from other sulfonamide compounds, making it a promising candidate for further research.
作用機序
The mechanism of action of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves its ability to bind to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in acid production and an increase in pH, which can be beneficial in certain medical conditions such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have several biochemical and physiological effects in the body. In addition to its inhibitory activity on carbonic anhydrase enzymes, N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of inflammatory disorders and oxidative stress-related conditions.
実験室実験の利点と制限
One advantage of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide is its high inhibitory activity on carbonic anhydrase enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of glaucoma, a condition characterized by increased intraocular pressure. N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to reduce intraocular pressure in animal models, making it a promising candidate for further study in this area. Another area of interest is its potential as an anti-inflammatory agent, which could have implications for the treatment of inflammatory disorders such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide in these and other areas of medicine.
合成法
The synthesis of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves several steps, starting with the reaction of cyclopentylamine with ethyl chloroacetate to produce N-cyclopentylglycine ethyl ester. This intermediate is then reacted with N-methyl-4-methylbenzenesulfonamide in the presence of a coupling agent to yield N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide. The synthesis of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been optimized to improve yield and purity, making it a viable compound for further research.
科学的研究の応用
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been studied for its potential as a therapeutic agent in several areas of medicine. One area of interest is its ability to inhibit the activity of carbonic anhydrase enzymes, which play a role in the regulation of acid-base balance and fluid secretion in the body. N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have a higher inhibitory activity than other sulfonamide compounds, making it a promising candidate for the development of new carbonic anhydrase inhibitors.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13-3-6-15(7-4-13)26(22,23)20(2)12-18(21)19-14-5-8-16-17(11-14)25-10-9-24-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSUOHLJMBEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6680352 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)










![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)

